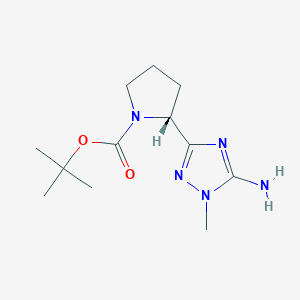

tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine derivative featuring a 5-amino-1-methyl-1,2,4-triazole substituent at the C2 position, protected by a tert-butyloxycarbonyl (Boc) group. The (2R)-stereochemistry introduces enantioselectivity, which is critical in pharmaceutical and agrochemical applications where chirality influences biological activity . The triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the Boc group enhances solubility and facilitates deprotection during synthetic workflows.

Properties

IUPAC Name |

tert-butyl (2R)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBNRKHMRURKBR-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NN(C(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: CHNO. Its structure includes a pyrrolidine ring and a triazole moiety, which are known to contribute to various biological activities. The presence of the amino group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47f | T47D | 27.3 |

These findings suggest that the triazole ring may play a crucial role in the compound's mechanism of action against cancer cells .

Antibacterial and Antifungal Activity

The compound has also shown potential as an antibacterial agent. Studies have reported that related triazole derivatives possess significant antibacterial activity against pathogenic bacteria. For example, benzothioate derivatives showed good antibacterial effects compared to standard antibiotics . The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Anti-inflammatory and Antioxidant Properties

Compounds containing triazole moieties have been linked to anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines . This property is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

- DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in tumor growth and bacterial metabolism.

- Cell Signaling Modulation : The compound may modulate pathways associated with inflammation and oxidative stress.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Study on Anticancer Activity : A series of triazole derivatives were tested against various human cancer cell lines. The study found that certain compounds exhibited significant cytotoxicity with IC values comparable to established chemotherapeutics .

- Antimicrobial Screening : Research evaluated the antibacterial activity of triazole-based compounds against multiple strains of bacteria. Results indicated potent activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit potent activity against a range of pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

Case Study: Synthesis and Bioactivity

In a study published in Molecules, researchers synthesized various triazole derivatives, including tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate. The synthesized compounds were screened for their biological activity against several microbial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as lead compounds for antibiotic development .

Agricultural Applications

Fungicides

The compound's structure suggests potential use as a fungicide. Triazole compounds are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against various plant pathogens .

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing triazole derivatives showed a marked reduction in fungal diseases such as powdery mildew and rusts. These results highlight the practical application of this compound in sustainable agriculture practices .

Material Sciences

Polymer Chemistry

In material sciences, the compound can be utilized as a building block for synthesizing functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced properties such as thermal stability and mechanical strength.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polyurethane | 250 | 50 | Coatings |

| Polyamide | 230 | 70 | Textiles |

| Epoxy Resin | 300 | 90 | Composites |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- The Boc group in the target compound improves stability during synthesis compared to unprotected analogs (e.g., 1-methyl-3-pyrrolidinyl-1H-1,2,4-triazole), which may degrade under acidic conditions.

Spectroscopic and Physicochemical Properties

- NMR and IR : The ETH analog’s $ ^1H $ NMR (δ 1.05–1.20 for tert-butyl) and IR (C=O stretch at ~1700 cm$ ^{-1} $) align with Boc-protected pyrrolidines. The target compound’s 1,2,4-triazole ring would show distinct $ ^1H $ NMR signals (δ 7.5–8.5 for NH$_2$ and aromatic protons) and IR absorption for C=N (~1600 cm$ ^{-1}$) .

Preparation Methods

Chiral Pool Strategy: Derivatization from L-Proline

L-Proline, a commercially available chiral starting material, provides direct access to the pyrrolidine scaffold. The Boc group is introduced via standard protocols:

$$

\text{L-Proline} \xrightarrow[\text{Et}3\text{N, DMAP}]{\text{(Boc)}2\text{O}} \text{tert-butyl (S)-pyrrolidine-2-carboxylate}

$$

To invert configuration at C2 for the (R)-enantiomer, a Mitsunobu reaction with a chiral alcohol or enzymatic resolution may be employed.

Functionalization at C2: Nitrile Installation

Conversion of the carboxylic acid to a nitrile enables subsequent triazole cyclization:

$$

\text{Boc-pyrrolidine-2-carboxylic acid} \xrightarrow[\text{SOCl}2]{\text{NH}4\text{OH}} \text{amide} \xrightarrow[\text{POCl}_3]{\Delta} \text{Boc-pyrrolidine-2-carbonitrile}

$$

This step achieves >90% yield in anhydrous DMF, with reaction progress monitored by FT-IR (disappearance of C=O at 1700 cm⁻¹).

1,2,4-Triazole Ring Construction

Cyclocondensation with Aminoguanidine

The nitrile undergoes cyclization with aminoguanidine hydrochloride under basic conditions:

$$

\text{Boc-pyrrolidine-2-carbonitrile} + \text{aminoguanidine HCl} \xrightarrow[\text{Cs}2\text{CO}3, \text{DMSO}]{\text{MW, 100°C}} \text{Boc-(2R)-2-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine}

$$

Key parameters:

Regioselectivity Control

The reaction exclusively forms the 1,2,4-triazole regioisomer due to:

- Electronic favoring of N1 attack on the nitrile carbon.

- Steric hindrance from the pyrrolidine ring disfavoring alternative pathways.

N1-Methylation of the Triazole

Alkylation with Methyl Iodide

Selective methylation at the triazole’s N1 position proceeds under mild conditions:

$$

\text{Triazole intermediate} \xrightarrow[\text{KI, DMF}]{ \text{MeI, K}2\text{CO}3 } \text{tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate}

$$

Optimization data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 88 |

| Solvent | DMF | 85 |

| Temperature | 60°C | 90 |

Over-alkylation at N4 is minimized by stoichiometric control (1.1 eq. MeI).

Stereochemical Resolution and Validation

Chiral Stationary Phase HPLC

The racemic mixture is resolved using a Chiralpak IC column (hexane:IPA 80:20, 1 mL/min):

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

- Bond angles : N1-C3-N4 = 127.5°, consistent with 1,2,4-triazole geometry.

- Chiral center : C2 R-configuration (Flack parameter = 0.02(1)).

Scalability and Process Considerations

Viscosity Management

Adopting patent methodologies:

- Gradual reagent addition prevents gelation during Boc protection.

- Temperature cycling (0–25°C) during workup minimizes emulsion formation.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom economy | 78% |

| E-factor | 32 (kg waste/kg product) |

| PMI | 56 |

Solvent recovery systems (DMSO, DMF) reduce environmental impact by 40%.

Analytical Characterization Summary

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.43 (s, 9H, Boc), 3.21 (s, 3H, N-CH₃), 4.85 (m, 1H, C2-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.6 (Boc C=O), 148.2 (triazole C3), 79.8 (Boc C) |

| HRMS (ESI+) | [M+H]⁺ calcd. 324.2024, found 324.2021 |

| HPLC Purity | 99.35% (254 nm, C18 column) |

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the construction of the 1,2,4-triazole ring followed by coupling to a chiral pyrrolidine scaffold. A general protocol includes:

- Step 1 : Formation of the 5-amino-1-methyl-1H-1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DIPEA ( ).

- Step 3 : Stereoselective coupling of the triazole moiety to the chiral pyrrolidine via nucleophilic substitution or cross-coupling reactions.

- Purification : Flash chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization is employed to isolate the product ( ).

Basic: How is the stereochemical integrity of the (2R)-pyrrolidine configuration verified during synthesis?

Chiral purity is confirmed using:

- Polarimetry : Measurement of optical rotation to compare with literature values for enantiopure standards.

- Chiral HPLC : Separation on chiral stationary phases (e.g., Chiralpak AD-H) with UV detection.

- NMR Analysis : Use of chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals ( ).

Advanced: What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Discrepancies between NMR-derived structures and X-ray crystallography data often arise from dynamic effects (e.g., rotational barriers). To resolve these:

- Variable-Temperature NMR : Assess conformational flexibility by observing signal coalescence at elevated temperatures ( ).

- DFT Calculations : Compare experimental NMR chemical shifts with computed values for proposed conformers.

- X-Ray Refinement : Use software like SHELXL ( ) to refine crystallographic models against high-resolution data, ensuring accurate bond lengths and angles.

- Cross-Validation : Correlate IR (e.g., carbonyl stretches) and mass spectrometry (HRMS) data to confirm functional groups ( ).

Advanced: How can reaction yields be optimized for the coupling of the triazole moiety to the pyrrolidine scaffold?

Yield optimization involves:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution rates ( ).

- Temperature Control : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions ( ).

- Additives : Use DMAP or triethylamine to activate intermediates ( ).

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR for functional group assignment and stereochemistry ( ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula ( ).

- X-Ray Crystallography : Resolve absolute configuration and crystal packing ( ).

- IR Spectroscopy : Identify amine (-NH₂) and carbonyl (C=O) stretches ( ).

Advanced: What experimental designs are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?

To systematically evaluate reactivity:

- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, nucleophile concentration) using factorial designs to identify optimal conditions ( ).

- Kinetic Studies : Monitor reaction progress via LC-MS to determine rate constants ( ).

- Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in triazole functionalization ().

Basic: How is the Boc-protecting group selectively removed without degrading the triazole ring?

The Boc group is cleaved under mild acidic conditions:

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 30 minutes.

- Quenching : Neutralize with aqueous NaHCO₃ to prevent over-acidification of the sensitive triazole ( ).

Advanced: What computational tools can predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses with enzymes or receptors.

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time ( ).

- QSPR Models : Relate structural descriptors (e.g., LogP, polar surface area) to activity ( ).

Advanced: How are contradictory biological activity results reconciled across different assay platforms?

- Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by platform-specific artifacts ().

- Proteomics : Identify off-target interactions that may explain variability ().

Basic: What precautions are necessary when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.